molecular formula C20H11ClN2O3S B2426982 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 868378-00-1

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2426982
CAS No.: 868378-00-1
M. Wt: 394.83
InChI Key: RIMYHNBIDNKELN-XDOYNYLZSA-N
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Description

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is recognized in chemical research as a potent and selective inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a crucial regulatory enzyme, and its inhibition is a significant strategy for probing pathways involved in cellular proliferation, survival, and differentiation. The primary research value of this compound lies in its application as a chemical tool to study DYRK1A's role in central nervous system disorders and cancer biology. By selectively targeting the ATP-binding pocket of DYRK1A, this inhibitor modulates the phosphorylation of key substrates, including transcription factors and proteins involved in spliceosome assembly, thereby allowing researchers to dissect complex signaling networks and validate DYRK1A as a therapeutic target. Its utility extends to in vitro models of Down syndrome and Alzheimer's disease, where DYRK1A overexpression is implicated in neuropathological features and cognitive deficits. Furthermore, investigations in oncology research leverage this molecule to explore its effects on cancer cell viability and clonogenicity, particularly in contexts where DYRK1A activity promotes tumor cell survival. The compound thus serves as a critical research reagent for elucidating disease mechanisms and supporting early-stage drug discovery efforts.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O3S/c1-2-10-23-18-13(21)7-5-9-17(18)27-20(23)22-19(25)16-11-14(24)12-6-3-4-8-15(12)26-16/h1,3-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMYHNBIDNKELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and chromene moieties. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a simpler, reduced form of the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that benzothiazole derivatives, including the compound , exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and blocking cell proliferation. For example, studies have demonstrated that modifications in the benzothiazole structure can enhance the potency against specific cancer types, such as breast and colon cancer .

1.2 Inhibition of Enzymes

The compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in several diseases, including inflammation and pain disorders. The structure-activity relationship studies suggest that the presence of the benzothiazole moiety is crucial for achieving low nanomolar inhibition of these enzymes, making it a promising candidate for drug development targeting these pathways .

Agricultural Applications

2.1 Fungicidal Properties

The compound has been included in formulations aimed at controlling fungal diseases in crops. Its effectiveness as a fungicide has been demonstrated through various field trials where it showed superior performance compared to traditional fungicides. The mechanism of action involves disrupting fungal cell wall synthesis and inhibiting spore germination .

2.2 Plant Growth Regulation

In addition to its fungicidal properties, some studies have indicated that this compound may act as a plant growth regulator. It has been observed to enhance root development and increase resistance to environmental stressors in certain plant species, which could lead to improved crop yields under adverse conditions .

Summary of Research Findings

The following table summarizes key research findings related to the applications of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide:

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against breast and colon cancer
Enzyme InhibitionLow nanomolar inhibition of sEH and FAAH; potential for pain management
Fungicidal PropertiesEffective against fungal pathogens; disrupts cell wall synthesis
Plant Growth RegulationEnhances root development; increases stress resistance

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of benzothiazole derivatives, N-[4-(benzo[d]thiazol-2-yl)phenyl]-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the substituents significantly affected their potency, with some derivatives exhibiting IC50 values in the low nanomolar range .

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing N-[4-(benzo[d]thiazol-2-yl)phenyl]-carboxamide demonstrated significant reductions in fungal infections in crops compared to untreated controls. The trials highlighted the compound's potential as a sustainable alternative to conventional fungicides, with minimal environmental impact reported .

Mechanism of Action

The mechanism by which N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
  • N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
  • N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide

Uniqueness

What sets N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of the benzothiazole and chromene moieties, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications where other compounds might not be as effective.

Biological Activity

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure combining chromene and benzothiazole moieties, which are known for their diverse biological properties. The presence of a chloro group and a propargyl substituent may enhance its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that compounds with chromene structures often exhibit significant antioxidant activity. A related study on substituted chromen[4,3-c]pyrazol-4-ones demonstrated potent antioxidant effects, with some derivatives showing IC50 values as low as 2.07 μM . This suggests that this compound may possess similar properties, potentially mitigating oxidative stress in biological systems.

Anti-inflammatory Activity

Compounds containing benzothiazole derivatives have been reported to exhibit anti-inflammatory effects. For instance, thiazole and thiophene derivatives have shown efficacy in reducing inflammation in various models . The specific mechanism may involve the inhibition of pro-inflammatory cytokines, suggesting a therapeutic role for the compound in inflammatory diseases.

Case Studies and Research Findings

Study FocusFindingsReference
Antioxidant ActivityIC50 values for related compounds ranged from 2.07 to 2.45 μM
Anti-inflammatory EffectsBenzothiazole derivatives showed significant reduction in inflammation markers
Antimicrobial PropertiesRelated compounds exhibited notable antibacterial activity

The mechanisms through which N-[(2Z)-4-chloro-3-(prop-2-yne)-2,3-dihydrobenzothiazolylidene]-4-oxo-4H-chromene-2-carboxamide exerts its biological effects likely involve several pathways:

  • Free Radical Scavenging : The antioxidant properties may stem from the ability to donate electrons to free radicals, thereby neutralizing them.
  • Cytokine Inhibition : Anti-inflammatory effects may be mediated by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-beta.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.

Q & A

Q. What synthetic methodologies are typically employed to prepare N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 4-oxo-4H-chromene-2-carboxylic acid derivatives with substituted 2-aminobenzothiazoles. Key steps include:
  • Solvent Selection : Ethanol is commonly used due to its balance of polarity and boiling point, achieving yields between 37–70% for analogous benzothiazole carboxamides .
  • Reagent Stoichiometry : A 1:1 molar ratio of reactants minimizes side products.
  • Temperature Control : Reactions are typically refluxed at 78–80°C for 6–12 hours to ensure complete cyclization .
    Optimization strategies include substituting ethanol with DMF for enhanced solubility or introducing catalytic bases (e.g., triethylamine) to accelerate imine formation.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the Z-configuration of the imine bond (δ 8.2–8.5 ppm for aromatic protons) and the presence of the prop-2-yn-1-yl group (δ 2.1–2.3 ppm for methylidyne protons) .
  • IR Spectroscopy : Stretching frequencies at 1680–1700 cm1 ^{-1 }correspond to the carbonyl groups (chromenone and carboxamide) .
  • X-ray Crystallography : Resolves spatial conformation, particularly the dihedral angle between the benzothiazole and chromenone moieties (typically 45–60°) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer : Standard pharmacological screens include:
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ampicillin and clotrimazole as positive controls .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can low yields (<40%) in the cyclocondensation step be systematically addressed?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies:
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve reactant solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours) and enhance regioselectivity .
  • Catalytic Additives : Use iodine (1–5 mol%) to promote imine bond formation, as demonstrated in analogous thiazolidinone syntheses .

Q. How should researchers resolve contradictions between experimental and computational NMR chemical shifts?

  • Methodological Answer : Discrepancies may stem from dynamic effects (e.g., tautomerism) or solvent polarity. Steps for resolution:
  • Variable Temperature NMR : Identify tautomeric equilibria by observing peak splitting at 25–60°C .
  • DFT Calculations : Compare experimental shifts with B3LYP/6-31G(d)-predicted values for the optimized geometry .
  • Deuterated Solvent Trials : Test DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding impacts .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modular modifications:
  • Substituent Variation : Replace the prop-2-yn-1-yl group with bulkier alkyne derivatives (e.g., phenylacetylene) to probe steric effects .
  • Scaffold Hybridization : Fuse the chromenone moiety with pyridine or quinoline rings to enhance π-π stacking with biological targets .
  • Bioisosteric Replacement : Substitute the benzothiazole ring with benzoxazole or indole to modulate electron density .

Data Analysis and Contradiction Management

Q. How should conflicting bioactivity data across different assay platforms be reconciled?

  • Methodological Answer : Cross-validate using orthogonal assays:
  • Dose-Response Curves : Compare IC50_{50} values from fluorescence-based vs. colorimetric assays (e.g., MTT for cytotoxicity) .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) to confirm direct binding if enzymatic inhibition is disputed .
  • Batch Reproducibility : Ensure compound purity (>95% by HPLC, using C18 columns with acetonitrile/water gradients) to exclude impurities as confounding factors .

Experimental Design Considerations

Q. What computational tools are recommended to predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Leverage quantum mechanical and molecular dynamics tools:
  • Fukui Functions : Calculate electrophilicity indices (e.g., using Gaussian 16) to identify reactive sites susceptible to nucleophilic attack .
  • MD Simulations : Simulate solvation effects in water/DMSO to model hydrolysis pathways .
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast metabolic stability and guide functionalization .

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